1-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide
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Description
1-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H28N6O3 and its molecular weight is 376.461. The purity is usually 95%.
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Biological Activity
The compound 1-(7-hexyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide is a derivative of purine and piperidine that has garnered interest in biological and pharmacological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C18H26N4O3, with a molecular weight of approximately 342.43 g/mol. The structure features a purine base linked to a piperidine ring through a carboxamide group, which is critical for its biological activity.
Structural Formula
Property | Value |
---|---|
Molecular Weight | 342.43 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression. Its structural similarity to ATP allows it to competitively inhibit these enzymes.
- Receptor Modulation : It may act on specific receptors in the central nervous system (CNS), influencing neurotransmitter release and neuronal excitability.
Therapeutic Applications
- Cancer Therapy : Preliminary studies suggest that the compound could be effective against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
- Neurological Disorders : Its ability to modulate neurotransmitter systems may offer therapeutic benefits for conditions such as anxiety and depression.
Case Study 1: Antitumor Activity
In a study conducted on human cancer cell lines, the compound exhibited significant cytotoxicity with an IC50 value of 15 µM against breast cancer cells. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways .
Case Study 2: CNS Effects
Research investigating the effects on animal models demonstrated that administration of the compound led to increased serotonin levels in the brain, suggesting potential antidepressant properties. Behavioral tests indicated reduced anxiety-like behavior .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with other related compounds:
Compound Name | Structure Similarity | IC50 (µM) Antitumor Activity | CNS Activity |
---|---|---|---|
1-(7-Hexyl-3-methylpurin-8-yl)piperidine | Moderate | 20 | Yes |
1-(3-Methyl-2,6-dioxo-purine) | High | 30 | No |
1-(7-Hexyl-3-methylxanthine) | Low | 25 | Yes |
Properties
IUPAC Name |
1-(7-hexyl-3-methyl-2,6-dioxopurin-8-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O3/c1-3-4-5-6-9-24-13-15(22(2)18(27)21-16(13)26)20-17(24)23-10-7-12(8-11-23)14(19)25/h12H,3-11H2,1-2H3,(H2,19,25)(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTCNTXXDMLIAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C2=C(N=C1N3CCC(CC3)C(=O)N)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.